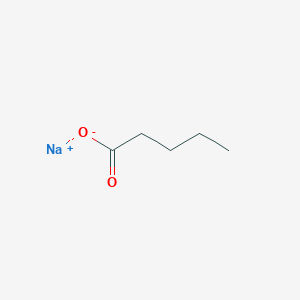
4-Ethyl-5-methyl-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Ethyl-5-methyl-2H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest that it may have unique physical and chemical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, a general approach to synthesize polysubstituted pyrazoles, as mentioned in one study, involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . Another study describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, including pyrazole derivatives, by treatment with different nucleophilic reagents such as hydrazine hydrate . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce specific substitutions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the compound's stability and reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various bioactive compounds. The reactivity of the pyrazole ring allows for further transformations, such as the conversion of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)ethylamine, which can exhibit potent biological activities . Additionally, the reaction of pyrazole derivatives with different reagents can lead to the formation of diverse structures with potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like ethyl and methyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure and properties of the molecule, which are often in good agreement with experimental data . These properties are essential for understanding the compound's behavior in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Green One Pot Solvent-Free Synthesis
Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been synthesized in a green, solvent-free environment. This method emphasizes the importance of such compounds in facilitating eco-friendly synthesis processes, contributing to the development of sustainable chemical practices. The study also highlights the structural versatility of pyrazole derivatives in creating a wide range of chemical entities without the need for harmful solvents (Al-Matar et al., 2010).
Structural Characterization and Intramolecular Interactions
Research into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate provides insights into the intramolecular N-H...O hydrogen bonds. Such studies are crucial for understanding the chemical behavior and reactivity of pyrazole derivatives, which could be foundational for designing new drugs or materials with specific properties (Wu et al., 2005).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have shown significant potential as antimicrobial and anticancer agents. This underscores the role of pyrazole compounds in medicinal chemistry, where they can serve as core structures for developing new therapeutic agents with high efficacy against various diseases (Hafez et al., 2016).
Synthesis of Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives
The preparation of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives from related pyrazole compounds illustrates the synthetic flexibility of pyrazoles. These derivatives have applications in creating complex molecular architectures, useful in various fields including pharmaceuticals and materials science (Rashad et al., 2014).
Fungicidal and Plant Growth Regulation Activities
Research into the synthesis of specific pyrazole carboxylates indicates their potential in agriculture, showing fungicidal and plant growth-regulating activities. This demonstrates the broader applicability of pyrazole derivatives beyond pharmaceuticals, extending to agricultural sciences where they can contribute to crop protection and enhancement (Minga, 2005).
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to have a wide range of biological activities, and their targets can vary depending on the specific derivative and its functional groups .
Mode of Action
It’s known that pyrazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interactions would depend on the structure of the target and the functional groups present on the pyrazole molecule.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, often related to their biological activity . The exact pathways would depend on the specific targets of the compound.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGVTQBADVJTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151521-79-8 |
Source


|
| Record name | 4-ethyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)











